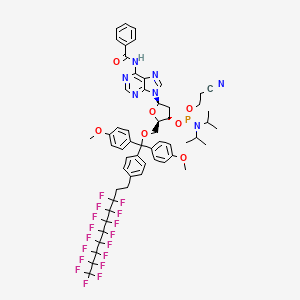

5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

865758-44-7 |

|---|---|

Molecular Formula |

C57H55F17N7O7P |

Molecular Weight |

1304.0 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C57H55F17N7O7P/c1-33(2)81(34(3)4)89(86-28-10-27-75)88-42-29-44(80-32-78-45-46(76-31-77-47(45)80)79-48(82)36-11-8-7-9-12-36)87-43(42)30-85-50(38-17-21-40(83-5)22-18-38,39-19-23-41(84-6)24-20-39)37-15-13-35(14-16-37)25-26-49(58,59)51(60,61)52(62,63)53(64,65)54(66,67)55(68,69)56(70,71)57(72,73)74/h7-9,11-24,31-34,42-44H,10,25-26,28-30H2,1-6H3,(H,76,77,79,82)/t42-,43+,44+,89?/m0/s1 |

InChI Key |

BFBXPDJNYSTANQ-HFOOYAPRSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

The Foundational Role of Phosphoramidites in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA fragments, known as oligonucleotides, is a cornerstone of modern biotechnology. biosearchtech.com The most reliable and widely used method for this process is phosphoramidite (B1245037) chemistry, a technique that has been the gold standard in the industry for over three decades. sbsgenetech.comtwistbioscience.com This method's success lies in its simplicity and remarkable efficiency, which allows for the routine synthesis of oligonucleotides up to 200 base pairs in length. sbsgenetech.comtwistbioscience.com It is currently the only commercially viable method capable of producing the volume and quality of synthetic DNA required for fields like synthetic biology. twistbioscience.com

The synthesis is typically performed on a solid support and follows a four-step cycle for the addition of each nucleotide building block, known as a nucleoside phosphoramidite. biosearchtech.comwikipedia.org

Deblocking (Detritylation): The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support. sigmaaldrich.combiotage.com This exposes the 5'-hydroxyl group for the subsequent reaction.

Coupling: The next phosphoramidite monomer in the desired sequence is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. sigmaaldrich.combiotage.com This reaction forms a phosphite (B83602) triester linkage and is highly efficient, with coupling rates exceeding 99%. twistbioscience.com

Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. sigmaaldrich.combiotage.com

Oxidation: The unstable phosphite triester linkage formed during coupling is converted to a more stable pentavalent phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution. sigmaaldrich.combiotage.com

This four-step cycle is repeated until the oligonucleotide of the desired length is fully assembled. nih.gov Upon completion, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. biosearchtech.com

Evolution of Deoxyadenosine Building Blocks: Context for 5 O Fdmt N6 Benzoyl 2 Deoxyadenosine Cep

The development of efficient oligonucleotide synthesis has been a long process, with phosphoramidite (B1245037) chemistry representing the culmination of decades of research. Early methods, such as the phosphodiester and phosphotriester approaches developed in the 1950s and 1960s, were limited by low yields and the formation of side products. atdbio.comd-nb.info A major breakthrough occurred in the early 1980s with the introduction of nucleoside phosphoramidites by Marvin Caruthers and his colleagues. sbsgenetech.comatdbio.com These reagents proved to be far more reactive and selective, dramatically improving the speed and reliability of DNA synthesis. wikipedia.org

A critical challenge in synthesizing oligonucleotides is the presence of reactive functional groups on the nucleobases themselves. sbsgenetech.com The exocyclic amino groups on adenine (B156593), guanine (B1146940), and cytosine must be protected to prevent unwanted side reactions during the synthesis cycle. journalirjpac.com For deoxyadenosine (B7792050), the standard protecting group for its N6-amino group is the benzoyl (Bz) group. biosearchtech.comjournalirjpac.com This led to the widespread adoption of N6-benzoyl-2'-deoxyadenosine phosphoramidite as a fundamental building block. biosearchtech.com

The evolution of these building blocks continues with the introduction of novel protecting groups designed to enhance synthesis efficiency, simplify purification, or enable the creation of modified oligonucleotides. 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep represents a modern iteration of this evolution. It incorporates a fluorous dimethoxytrityl (Fdmt) group, a modification of the standard DMT group. This fluorous tag is specifically designed to facilitate a highly efficient purification method known as fluorous affinity purification, separating the desired full-length oligonucleotide from failure sequences. lookchem.comchemicalbook.com

Architectural Significance of Protecting Groups in 5 O Fdmt N6 Benzoyl 2 Deoxyadenosine Cep

Preparation of the N6-Benzoylated 2'-Deoxyadenosine (B1664071) Precursor

The initial step in the synthesis is the protection of the exocyclic amino group (N6) of 2'-deoxyadenosine. This is crucial to prevent unwanted side reactions at this site during the subsequent phosphitylation and oligonucleotide synthesis steps. The benzoyl group is a commonly employed protecting group for adenine due to its stability under the conditions of DNA synthesis and its clean removal during the final deprotection step.

Reaction Conditions and Reagent Selection for N6-Benzoylation

The selective N6-benzoylation of 2'-deoxyadenosine is typically achieved through a transient protection strategy. This method temporarily blocks the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, directing the benzoyl chloride to react specifically with the N6 amino group.

A widely adopted procedure involves the in-situ silylation of the hydroxyl groups. The 2'-deoxyadenosine is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in an anhydrous solvent like pyridine (B92270) or acetonitrile. This forms transient trimethylsilyl ethers at the 3'- and 5'-OH positions. Following this, benzoyl chloride is added to the reaction mixture. The bulky silyl (B83357) groups sterically hinder the hydroxyl positions, favoring the acylation of the more nucleophilic N6-amino group. The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature over several hours. After the reaction is complete, the temporary silyl protecting groups are easily removed during an aqueous workup, yielding N6-benzoyl-2'-deoxyadenosine.

Table 1: Typical Reagents and Conditions for N6-Benzoylation

| Reagent/Condition | Purpose | Typical Specification |

| 2'-Deoxyadenosine | Starting Nucleoside | Substrate |

| Trimethylsilyl Chloride (TMSCl) | Transient OH protecting agent | ~1.2 equivalents |

| Benzoyl Chloride | Benzoylating agent | ~2.5 equivalents |

| Anhydrous Pyridine | Solvent and base | Reaction medium |

| Temperature | Reaction Control | 0°C to Room Temperature |

| Reaction Time | Completion of reaction | 18-24 hours |

This method reliably produces the desired N6-benzoyl-2'-deoxyadenosine precursor in high yields, which can then be purified by silica (B1680970) gel chromatography before proceeding to the next synthetic step.

Strategic 5'-O-Fluorous Dimethoxytrityl (FDMT) Protection

The second major step is the protection of the 5'-primary hydroxyl group of the N6-benzoylated 2'-deoxyadenosine. This is a critical step in building blocks intended for solid-phase oligonucleotide synthesis, as it ensures the correct 3' to 5' direction of chain elongation. The dimethoxytrityl (DMT) group is standard for this purpose due to its acid lability, which allows for its removal to free the 5'-OH for the next coupling cycle.

The specific protecting group used here is a fluorous-tagged dimethoxytrityl (FDMT) group. The full chemical name for the FDMT group attached to the nucleoside is 5'-O-[4,4'-dimethoxy-4''-(1H,1H,2H,2H-perfluorodecyl)trityl]. echemi.com This modification, a long perfluoroalkyl chain, imparts a high affinity for fluorous silica gel, which is the basis for a highly efficient purification method. nih.govnih.gov

Methodological Aspects of FDMT Group Incorporation

The incorporation of the FDMT group follows the same fundamental chemical principles as standard dimethoxytritylation. The reaction involves the treatment of N6-benzoyl-2'-deoxyadenosine with the corresponding fluorous dimethoxytrityl chloride (FDMT-Cl) reagent.

The reaction is typically carried out in an anhydrous basic solvent, such as pyridine, which also acts as an acid scavenger. prepchem.com A catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), may be added to increase the reaction rate. The 5'-hydroxyl group, being a primary alcohol, is sterically more accessible and more reactive than the 3'-secondary hydroxyl group, leading to regioselective protection at the 5'-position. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine, is worked up and purified. While standard chromatographic methods can be used, the presence of the fluorous tag allows for a more streamlined purification using fluorous solid-phase extraction (F-SPE), where the tagged compound is selectively retained on a fluorous stationary phase and then eluted. nih.gov

Table 2: General Conditions for 5'-O-FDMT Protection

| Reagent/Condition | Role | Typical Specification |

| N6-Benzoyl-2'-deoxyadenosine | Substrate | Precursor from step 2.1 |

| FDMT-Chloride | Protecting group source | ~1.2 equivalents |

| Anhydrous Pyridine | Solvent and base | Reaction medium |

| 4-Dimethylaminopyridine (DMAP) | Catalyst (optional) | Catalytic amount |

| Temperature | Reaction Control | Room Temperature |

Phosphitylation of the 3'-Hydroxyl Group: Formation of the 2-Cyanoethyl Phosphoramidite

The final step in preparing the building block for oligonucleotide synthesis is the phosphitylation of the free 3'-hydroxyl group. This converts the protected nucleoside into a reactive phosphoramidite derivative, specifically a 2-cyanoethyl phosphoramidite, which is the monomer used in the automated, solid-phase synthesis of DNA.

Catalytic Systems and Reaction Optimization for 3'-Phosphitylation

The phosphitylation reaction is carried out by reacting 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine with a phosphitylating agent in an anhydrous solvent. The most common phosphitylating agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.

This reaction requires the presence of a weak acid activator or catalyst. Historically, 1H-tetrazole was widely used, but due to its hazardous nature, other activators such as 4,5-dicyanoimidazole (B129182) (DCI) have been developed and are now commonly employed. The activator protonates the nitrogen of the phosphitylating agent, making the phosphorus atom more electrophilic and susceptible to attack by the 3'-hydroxyl group of the nucleoside. The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the reactive phosphitylating agent and the product phosphoramidite. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated when using a chlorophosphoramidite reagent.

Table 3: Common Systems for 3'-Phosphitylation

| Component | Example Reagent | Role |

| Protected Nucleoside | 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine | Substrate with free 3'-OH |

| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite moiety |

| Activator/Catalyst | 4,5-Dicyanoimidazole (DCI) | Activates the phosphitylating agent |

| Base | N,N-Diisopropylethylamine (DIPEA) | Acid Scavenger |

| Solvent | Anhydrous Dichloromethane (B109758) or Acetonitrile | Reaction Medium |

Upon completion, the reaction is quenched, and the final product, this compound, is purified, typically by precipitation or flash chromatography, and stored under inert conditions to maintain its stability until it is used in oligonucleotide synthesis.

Compound Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| 2'-deoxyadenosine | 2'-deoxyadenosine |

| TMSCl | Trimethylsilyl chloride |

| N6-benzoyl-2'-deoxyadenosine | N6-benzoyl-2'-deoxyadenosine |

| FDMT-Cl | 4,4'-dimethoxy-4''-(1H,1H,2H,2H-perfluorodecyl)trityl chloride |

| DMAP | 4-Dimethylaminopyridine |

| 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine | 5'-O-[4,4'-dimethoxy-4''-(1H,1H,2H,2H-perfluorodecyl)trityl]-N6-benzoyl-2'-deoxyadenosine |

| DCI | 4,5-Dicyanoimidazole |

| DIPEA | N,N-Diisopropylethylamine |

| This compound | N6-Benzoyl-5'-O-[4,4'-dimethoxy-4''-(1H,1H,2H,2H-perfluorodecyl)trityl]-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

Orthogonal Protecting Group Strategy: The 5'-O-FDMT Moiety

The 5'-O-fluorous dimethoxytrityl (FDMT) group is a protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar. It is a derivative of the more common 4,4'-dimethoxytrityl (DMT) group, with the addition of a fluorous tag. This group plays a central role in the orthogonal protection scheme, which is fundamental to solid-phase oligonucleotide synthesis. In this strategy, different classes of protecting groups are used for different functional moieties, allowing for the selective removal of one type of group while others remain intact. The FDMT group is specifically designed to be acid-labile, meaning it can be removed under acidic conditions without affecting the base-labile protecting groups on the nucleobase (N6-benzoyl) and the phosphate backbone (cyanoethyl).

The fluorous tag on the FDMT group also facilitates a specific method of purification known as solid-phase fluorous affinity purification. chemicalbook.comlookchem.com This feature, however, is separate from its primary role as an acid-labile protecting group in the synthesis cycle.

The removal of the 5'-O-FDMT group, a step called detritylation or deblocking, is the first step in each cycle of chain elongation. sigmaaldrich.com This reaction must be fast and quantitative to expose the 5'-hydroxyl group for the subsequent coupling reaction. The kinetics of this removal are critical; the reaction must go to completion to ensure a high stepwise yield, but prolonged exposure to acid can cause side reactions, most notably depurination (cleavage of the bond between the purine (B94841) base and the sugar), especially at adenosine (B11128) and guanosine (B1672433) residues. oup.comnih.gov

The detritylation is typically achieved by treating the solid-support-bound oligonucleotide with a weak acid in a non-aqueous solvent. Common reagents include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM). sigmaaldrich.comnih.gov The reaction is generally complete within minutes. The rate of removal is influenced by the concentration of the acid and the reaction time. sigmaaldrich.com

| Reagent | Typical Concentration | Solvent | Typical Reaction Time |

| Trichloroacetic Acid (TCA) | 3% (v/v) | Dichloromethane (DCM) | 2-3 minutes |

| Dichloroacetic Acid (DCA) | 3-10% (v/v) | Dichloromethane (DCM) or Toluene | 1-2 minutes |

This table presents typical conditions for the acid-labile removal of DMT and its derivatives like FDMT during automated solid-phase oligonucleotide synthesis.

The efficiency of each detritylation step can be monitored in real-time by measuring the absorbance of the released trityl cation, which has a characteristic orange color and a strong absorbance maximum around 495 nm. sigmaaldrich.comatdbio.com This provides an immediate assessment of the coupling efficiency of the preceding cycle. atdbio.com

The cleavage of the FDMT group proceeds via an acid-catalyzed mechanism. The acid protonates the ether oxygen that links the FDMT group to the 5'-hydroxyl of the nucleoside. This is followed by the cleavage of the carbon-oxygen bond, which is highly favored due to the formation of a very stable carbocation. The stability of this cation is a result of the extensive resonance delocalization of the positive charge across the three aromatic rings of the trityl group, which is enhanced by the electron-donating methoxy (B1213986) groups. sigmaaldrich.com

This deprotection step is fundamental to the sequential, directional nature of oligonucleotide synthesis, which proceeds in the 3' to 5' direction. biotage.com By removing the 5'-FDMT group, a free 5'-hydroxyl nucleophile is generated on the growing oligonucleotide chain, which is anchored to a solid support at its 3'-end. This newly exposed hydroxyl group is now available to react with the next activated phosphoramidite monomer in the coupling step, thereby elongating the DNA chain by one unit. umich.edu After the coupling is complete, the 5'-hydroxyl of the newly added monomer remains protected by its own FDMT group, ready for the next cycle of deprotection and elongation.

The N6-Benzoyl Protecting Group: Base Stability and Deprotection Regimes

The exocyclic amino group at the N6 position of the adenine base is nucleophilic and must be protected to prevent it from undergoing undesirable side reactions during the synthesis cycle. atdbio.comwikipedia.org The N6-benzoyl group serves this purpose. It is an acyl-type protecting group that is stable throughout the entire synthesis process, including the repeated acidic detritylation steps and the phosphoramidite coupling and oxidation steps. nih.gov Its removal requires much harsher conditions, typically strong aqueous base, which ensures it remains in place until the oligonucleotide chain assembly is complete.

Without protection, the primary amine of deoxyadenosine could react with the activated phosphoramidite monomers, leading to the branching of the oligonucleotide chain. It could also undergo other side reactions during the capping or oxidation steps. The benzoyl group effectively masks the nucleophilicity of the exocyclic amine by converting it into a much less reactive amide. This ensures that the only significant reaction during the coupling step is the desired nucleophilic attack of the 5'-hydroxyl group of the growing chain on the incoming phosphoramidite. umich.edu While effective, the presence of an N-acyl protecting group like benzoyl can slightly increase the susceptibility of the glycosidic bond to acid-catalyzed cleavage, making the risk of depurination a factor to be carefully managed during the detritylation step. oup.comnih.gov

The N6-benzoyl group is removed at the very end of the synthesis, concurrently with the cleavage of the oligonucleotide from the solid support and the deprotection of the phosphate groups. atdbio.com This final deprotection step is typically accomplished by heating the support-bound oligonucleotide in a concentrated basic solution. The most traditional and widely used reagent for this purpose is concentrated aqueous ammonium (B1175870) hydroxide (B78521). atdbio.comglenresearch.com The process involves the hydrolysis of the amide bond.

For complete and quantitative removal of the benzoyl group, specific conditions of temperature and time are required. Incomplete removal results in modified oligonucleotides that may be non-functional. Several deprotection protocols have been developed, including milder and faster alternatives to standard ammonium hydroxide treatment.

| Reagent(s) | Temperature | Duration | Notes |

| Concentrated Ammonium Hydroxide | 55 °C | 5-8 hours (or overnight) | The most common "standard" deprotection method. atdbio.com |

| Ammonium Hydroxide / Methylamine (B109427) (AMA) (1:1 v/v) | 65 °C | 10-15 minutes | A "fast" deprotection method. Requires Ac-dC instead of Bz-dC to avoid base modification. glenresearch.comglenresearch.com |

| t-Butylamine / Water (1:3 v/v) | 60 °C | 6 hours | An alternative for certain sensitive modifications. glenresearch.com |

| Potassium Carbonate (50 mM) | Room Temperature | 4 hours | An "ultramild" method used for highly sensitive oligonucleotides, requires labile base protecting groups (not standard benzoyl). glenresearch.comnih.gov |

This table summarizes various conditions for the final deprotection step, including the removal of the N6-benzoyl group from deoxyadenosine.

Functionality of the 3'-Cyanoethyl Phosphoramidite

The 3'-cyanoethyl phosphoramidite is the reactive moiety at the 3'-position of the deoxyadenosine monomer. It is this group that enables the formation of the internucleotide phosphodiester linkage. This functionality consists of a trivalent phosphorus atom bonded to a diisopropylamino group, a cyanoethyl group, and the 3'-oxygen of the deoxyribose sugar. wikipedia.org Nucleoside phosphoramidites are stable, isolable compounds that are highly reactive only under specific activation conditions, making them ideal for automated DNA synthesis. nih.govnih.gov

In the coupling step of the synthesis cycle, the phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. wikipedia.org The activator protonates the diisopropylamino group, converting it into a good leaving group. The free 5'-hydroxyl of the support-bound oligonucleotide then performs a nucleophilic attack on the phosphorus atom, displacing the diisopropylamine (B44863) and forming a new phosphorus-oxygen bond. biotage.com This reaction creates an unstable phosphite triester linkage.

The cyanoethyl group serves as a protecting group for the phosphorus atom itself. It is stable to the conditions of the synthesis cycle but is readily removed during the final deprotection step with aqueous ammonia. atdbio.com Its removal occurs via a β-elimination mechanism, which is facilitated by the electron-withdrawing nature of the cyano group. atdbio.com Following the coupling reaction, the unstable phosphite triester is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an aqueous iodine solution. umich.edu This oxidation step stabilizes the newly formed internucleotide linkage, preparing the chain for the next synthesis cycle.

Phosphite Triester Formation during Coupling Cycles

The synthesis of oligonucleotides via the phosphoramidite method is a cyclic process, with each cycle adding one nucleotide to the growing chain. twistbioscience.com This cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.com The protecting groups within this compound play critical roles throughout this cycle, particularly during the coupling step where the phosphite triester linkage is formed.

The cycle begins with the removal of the acid-labile 5'-O-Fdmt group from the terminal nucleoside of the growing chain, which is attached to a solid support. atdbio.comsigmaaldrich.com This deblocking step, typically performed with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, exposes a free 5'-hydroxyl group. sigmaaldrich.comsigmaaldrich.com This hydroxyl group will serve as the nucleophile in the subsequent coupling reaction.

In the coupling step, the this compound monomer is introduced along with an acidic catalyst, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT). sigmaaldrich.com The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite moiety. sigmaaldrich.com This protonation converts the diisopropylamino group into a good leaving group, activating the phosphorus center for nucleophilic attack. The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks this activated phosphorus atom. researchgate.net This reaction displaces the diisopropylamine and forms a new, trivalent phosphite triester bond, thereby extending the DNA chain by one unit. sigmaaldrich.comwikipedia.org

Throughout this process, the N6-benzoyl group on the adenine base remains intact. Its purpose is to prevent the exocyclic primary amine of adenine from engaging in undesirable side reactions, such as reacting with the activated phosphoramidite, which would lead to branched and truncated sequences. umich.edu This protection is crucial for maintaining the fidelity of the sequence assembly.

Following the coupling, any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would result in deletion mutations. twistbioscience.comatdbio.com Finally, the newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, typically using an iodine-water solution. sigmaaldrich.comwikipedia.orgumich.edu This oxidation step stabilizes the DNA backbone before the next synthesis cycle begins with the removal of the 5'-O-Fdmt group from the newly added nucleotide. twistbioscience.com

Efficiency and Stereochemical Control of Coupling Reactions

The success of oligonucleotide synthesis hinges on the near-quantitative efficiency of each step, particularly the coupling reaction, and the stereochemical properties of the resulting internucleotide linkages.

Efficiency of Coupling Reactions

However, the structural features of the phosphoramidite building blocks can influence coupling kinetics and efficiency. The N6-benzoyl group of the deoxyadenosine phosphoramidite, while essential for preventing side reactions, is sterically bulky. This bulk can slightly hinder the approach of the 5'-hydroxyl nucleophile to the phosphorus center, potentially reducing coupling efficiency compared to less hindered phosphoramidites like those for thymidine (B127349). Studies have shown that coupling yields for N6-benzoyl-dA derivatives can be slightly lower, in the range of 90-92%, under standard conditions. To counteract this steric effect and drive the reaction to completion, synthesis protocols often employ mitigation strategies.

| Mitigation Strategy | Description | Impact on Efficiency |

| Extended Coupling Times | Increasing the reaction time from the standard ~30 seconds to 180-300 seconds. | Allows more time for the sterically hindered reaction to proceed to completion, increasing the coupling yield. |

| Increased Activator Concentration | Using a higher concentration of the activator (e.g., 0.25 M ETT). | Increases the rate of phosphoramidite activation, helping to overcome the kinetic barrier. |

| Use of Potent Activators | Employing stronger activators than 1H-tetrazole, such as BTT (5-(Benzylthio)-1H-tetrazole) or DCI (4,5-Dicyanoimidazole). | These activators are less sterically demanding and more acidic, leading to faster and more efficient activation. |

Stereochemical Control

The formation of the phosphite triester linkage during the coupling reaction creates a new chiral center at the phosphorus atom. researchgate.net Consequently, each coupling step produces a pair of diastereomers, designated as Rp and Sp, which differ in the spatial orientation of the substituents around the phosphorus atom. acs.org In a standard, non-stereocontrolled oligonucleotide synthesis, these diastereomers are typically formed in a nearly 1:1 ratio. researchgate.net

The resulting oligonucleotide product is therefore a complex mixture of up to 2^(n-1) diastereomers, where 'n' is the number of nucleotides. While this stereochemical diversity has been acceptable for many applications like primers and probes, it is a significant concern for therapeutic oligonucleotides, where the specific stereochemistry of the internucleotide linkage can profoundly impact the drug's properties, including nuclease resistance, protein binding, and biological activity. acs.org

The stereochemical outcome of the coupling reaction is influenced by several factors, although achieving complete control remains a significant challenge. nih.gov

| Factor | Influence on Stereoselectivity |

| Activator Choice | Different activators can favor the formation of one diastereomer over the other. For example, studies with RNA phosphoramidites have shown that BTT can produce a slight excess of the Rp isomer, while tetrazole may be unselective or favor the Sp isomer under certain conditions. nih.gov |

| Protecting Groups | The steric bulk of protecting groups on the sugar (e.g., 2'-hydroxyl protecting groups in RNA synthesis) and the nucleobase (e.g., N6-benzoyl) can influence the trajectory of the nucleophilic attack, thereby creating a bias for one diastereomer. nih.gov |

| Solvent and Temperature | Reaction conditions can affect the transition state energies of the two diastereomeric pathways, leading to modest changes in the Rp/Sp ratio. |

Research into chiral catalysts and auxiliaries aims to direct the stereochemical course of the phosphoramidite coupling, enabling the synthesis of stereochemically pure oligonucleotides. nih.gov Such control is crucial for developing next-generation oligonucleotide therapeutics with optimized and reproducible pharmacological profiles. acs.org

Advanced Applications of 5 O Fdmt N6 Benzoyl 2 Deoxyadenosine Cep in Contemporary Nucleic Acid Research

Integration into Solid-Phase Oligonucleotide Synthesis Platforms

The synthesis of custom oligonucleotides is predominantly achieved through automated solid-phase phosphoramidite (B1245037) chemistry. In this process, 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep serves as a key monomer for the incorporation of a deoxyadenosine (B7792050) nucleotide into a growing oligonucleotide chain. The synthesis cycle involves a series of repeated steps: deblocking (detritylation), coupling, capping, and oxidation. nih.goveurofinsgenomics.com

The FDMT group of this compound is engineered to behave similarly to the conventional dimethoxytrityl (DMT) group. glenresearch.com It is acid-labile, allowing for its removal to expose a free 5'-hydroxyl group for the subsequent coupling reaction. glenresearch.com This compatibility ensures that the incorporation of this fluorous-tagged phosphoramidite does not necessitate significant alterations to established automated synthesis protocols. biosearchtech.com Typically, the FDMT-tagged phosphoramidite is introduced as the final nucleotide at the 5'-terminus of the oligonucleotide, a strategy that is pivotal for the subsequent purification process. glenresearch.combiosearchtech.com

Automated Synthesis Efficiency and Yields

The efficiency of automated oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. Phosphoramidites like this compound are designed for high coupling efficiency, typically exceeding 99% under optimized conditions. eurofinsgenomics.com FDMT-bearing amidites are readily soluble in acetonitrile, the standard solvent used in oligonucleotide synthesis, ensuring their effective delivery and participation in the coupling reaction. glenresearch.com

Fluorous Affinity Purification Strategies Employing the FDMT Tag

A significant challenge in oligonucleotide synthesis is the separation of the desired full-length product from a heterogeneous mixture of shorter, "failure" sequences that result from incomplete coupling reactions. nih.gov The FDMT tag on this compound provides a highly effective solution for this purification challenge through a technique known as fluorous affinity purification. glenresearch.comnih.gov

This method leverages the unique properties of highly fluorinated compounds, which are both hydrophobic and lipophobic, leading them to selectively associate with other fluorinated substances. glenresearch.com This strong and selective "fluorous-fluorous" interaction forms the basis for a powerful affinity-based separation method. glenresearch.com

Methodologies for Oligonucleotide Purification using Fluorous Supports

The purification process is analogous to the widely used DMT-on reverse-phase (RP) cartridge purification but offers superior selectivity and efficiency. glenresearch.combiosearchtech.com The standard methodology involves the following steps:

Synthesis: The oligonucleotide is synthesized with a single this compound (or another FDMT-tagged phosphoramidite) at the 5'-terminus. The synthesis is completed in "DMT-on" mode, leaving the FDMT group attached. glenresearch.combiosearchtech.com

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed using standard procedures, such as treatment with ammonium (B1175870) hydroxide (B78521). glenresearch.com

Loading: The crude deprotection solution, containing the FDMT-tagged full-length oligonucleotide and non-fluorous failure sequences, is diluted with a loading buffer and applied to a fluorous affinity column, such as a Fluoro-Pak™ column. These columns contain a fluorinated adsorbent. glenresearch.comnih.gov

Binding and Washing: The FDMT-tagged oligonucleotide binds strongly to the fluorous support in a single pass, while the non-fluorous failure sequences are not retained and are washed away. glenresearch.combiosearchtech.com

Elution: The purified, full-length oligonucleotide is then recovered. This can be achieved by on-column detritylation, where an acid solution is passed through the column to cleave the FDMT group, releasing the purified oligonucleotide for elution. glenresearch.comnih.gov

A key advantage of this method is that it often does not require the evaporation of the ammonia (B1221849) from the deprotection step, as the fluorous supports are typically pH-stable. glenresearch.comnih.gov

Advantages in High-Throughput Oligonucleotide Synthesis

The fluorous affinity purification strategy offers several advantages that are particularly beneficial for high-throughput oligonucleotide synthesis:

High Selectivity and Purity: The strong and specific interaction between the FDMT tag and the fluorous support leads to excellent separation of the full-length product from failure sequences, resulting in high-purity oligonucleotides. glenresearch.comnih.gov This high selectivity is maintained even for the purification of very long oligonucleotides (e.g., 50-100-mers), a significant advantage over traditional DMT-on RP purification where selectivity diminishes with increasing oligonucleotide length. glenresearch.comnih.gov

High Recovery: The method typically affords high recovery of the purified oligonucleotide, often in the range of 70-100%. biosearchtech.comnih.gov For longer oligonucleotides, recoveries are nearly quantitative. biosearchtech.com

Speed and Simplicity: The "plug-and-play" nature of the protocol, which is operationally similar to standard cartridge purification, allows for rapid and straightforward implementation. glenresearch.com One-pass loading further streamlines the workflow. biosearchtech.comnih.gov

Scalability: The principles of fluorous affinity chromatography are applicable across a range of synthesis scales, from small research quantities to larger-scale production. nih.gov

These features make fluorous affinity purification an attractive method for applications requiring large numbers of highly pure oligonucleotides, such as in genomics research, drug discovery, and diagnostics.

Development of Modified Oligonucleotides and Nucleic Acid Probes

The ability to produce high-purity oligonucleotides is fundamental to the development of modified nucleic acids for various research and therapeutic applications. These include nucleic acid probes for diagnostics and antisense oligonucleotides for therapeutic intervention.

Synthesis of Antisense Oligonucleotides Utilizing this compound

Antisense oligonucleotides are short, synthetic strands of nucleic acid designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. A common modification in antisense oligonucleotides is the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate (B77711) linkage. This modification enhances the oligonucleotide's resistance to nuclease degradation. sigmaaldrich.com

The purification of phosphorothioate oligonucleotides can be challenging due to the creation of a stereocenter at the phosphorus atom, leading to a mixture of diastereomers that can complicate chromatographic separation. sigmaaldrich.com However, the dominant effect of the fluorous tag in FDMT-based purification simplifies this process. The strong retention provided by the FDMT group allows for efficient separation of the full-length phosphorothioate oligonucleotide from failure sequences, regardless of the diastereomeric complexity. glenresearch.comnih.gov

The workflow for synthesizing and purifying an antisense oligonucleotide using this compound would follow the principles of fluorous affinity purification outlined previously. The high purity of the resulting antisense oligonucleotides is crucial for their therapeutic application to minimize potential off-target effects and toxicity. sigmaaldrich.com

Generation of Primers and Hybridization Probes for Molecular Biology Applications

The synthesis of primers and hybridization probes is a cornerstone of numerous molecular biology techniques, including polymerase chain reaction (PCR), DNA sequencing, and various hybridization assays. google.com The accuracy and reliability of these techniques are heavily dependent on the quality of the oligonucleotides used. stackexchange.com this compound is instrumental in producing primers and probes of exceptional purity, which is crucial for minimizing experimental artifacts and ensuring reproducible results.

The process begins with the automated solid-phase synthesis of the desired oligonucleotide sequence. In the final coupling step, this compound is added to the 5'-terminus of the oligonucleotide chain. This "fluorous tagging" attaches the Fdmt group, which contains a perfluoroalkyl chain, to the full-length, successfully synthesized oligonucleotides. glenresearch.comatdbio.com

Following synthesis, the crude mixture contains the desired full-length product along with failure sequences (truncated oligonucleotides) and other impurities. This is where the fluorous tag becomes critical. The mixture is passed through a fluorous affinity column, which contains a fluorinated adsorbent material. glenresearch.comatdbio.com The highly fluorinated "ponytail" of the Fdmt group exhibits a strong and specific interaction with the fluorinated stationary phase of the column. glenresearch.com This interaction is significantly stronger than the hydrophobic interactions utilized in traditional reverse-phase purification methods. glenresearch.com

As a result, the Fdmt-tagged, full-length oligonucleotides are selectively retained on the column, while the untagged failure sequences and other non-fluorous impurities are washed away. glenresearch.combiosearchtech.com The purified, full-length oligonucleotides can then be released from the column by on-column detritylation, which cleaves the Fdmt group, or by elution followed by a separate detritylation step. biosearchtech.com This method is particularly advantageous for the purification of long oligonucleotides (e.g., 50-100+ mers), where traditional methods often struggle to provide adequate separation and yield. glenresearch.combiosearchtech.com

The high purity of primers and probes generated using this method leads to significant improvements in various molecular biology applications:

Enhanced PCR Specificity and Yield: High-purity primers reduce the likelihood of non-specific amplification and the formation of primer-dimers, leading to cleaner PCR products and more accurate quantification in real-time PCR (qPCR). neb.comthermofisher.com

Improved Sequencing Accuracy: For applications like Sanger sequencing or next-generation sequencing, the use of pure primers is essential for generating clean and unambiguous sequence data. stackexchange.com

Increased Hybridization Assay Sensitivity and Specificity: In techniques such as Southern blotting, Northern blotting, and microarray analysis, high-purity probes ensure specific binding to the target sequence, reducing background noise and improving the signal-to-noise ratio. nih.govnuprobe.com

| Application | Impact of High-Purity Oligonucleotides | Advantage of Using this compound |

|---|---|---|

| Quantitative PCR (qPCR) | Increased accuracy and reproducibility of gene quantification due to reduced non-specific amplification. | Enables the synthesis of highly pure primers, leading to more reliable Cq values. |

| DNA Sequencing | Generation of clean sequencing reads with low background noise. | Facilitates the production of primers that yield unambiguous sequencing data. |

| Fluorescence In Situ Hybridization (FISH) | Enhanced signal-to-noise ratio, allowing for clearer visualization of target sequences within cells. | Provides highly pure probes that minimize off-target binding and background fluorescence. |

| Microarrays | Improved data quality and reliability through specific hybridization to target spots. | Ensures that the synthesized probes are of the correct length and sequence for accurate hybridization. |

Exploration of DNA-Protein Interactions and Gene Expression Regulation

The study of DNA-protein interactions and the regulation of gene expression are fundamental to understanding cellular processes. Techniques such as the electrophoretic mobility shift assay (EMSA) and DNase I footprinting are powerful tools for investigating these interactions in vitro. ld.runih.gov The success of these assays is critically dependent on the use of highly purified DNA probes that are free from truncated or modified sequences that could lead to ambiguous or erroneous results. numberanalytics.com

By facilitating the production of exceptionally pure oligonucleotides, this compound indirectly plays a crucial role in advancing our understanding of DNA-protein interactions and gene expression. The high-purity probes synthesized using this technology are essential for:

Electrophoretic Mobility Shift Assays (EMSA): In EMSA, a labeled DNA probe containing a putative protein-binding site is incubated with a protein extract. ld.ru If the protein of interest binds to the probe, the resulting DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, resulting in a "shifted" band. ld.runih.gov The use of highly purified probes is critical to ensure that any observed shift is due to the specific binding of the protein to the intended full-length probe and not to interactions with truncated or otherwise modified oligonucleotides. nih.gov

DNase I Footprinting: This technique is used to precisely map the binding site of a protein on a DNA sequence. bitesizebio.comupenn.edu A DNA probe is labeled at one end and then incubated with the protein of interest. The mixture is then lightly treated with DNase I, an enzyme that randomly cleaves the DNA backbone. upenn.edu The protein-bound DNA is protected from cleavage, leaving a "footprint" in the resulting pattern of DNA fragments when analyzed by gel electrophoresis. bitesizebio.com The use of a homogenous population of full-length, purified probes is paramount for generating a clear and interpretable footprint. numberanalytics.com

Gene Expression Analysis: Quantitative PCR (qPCR) is a widely used method for measuring the levels of specific mRNAs to study gene expression. nanostring.comwuxiapptec.com The accuracy of qPCR is highly dependent on the specificity and efficiency of the primers used for amplification. nanostring.com Primers with high purity, as can be achieved through fluorous affinity purification, lead to more reliable and reproducible quantification of gene expression levels.

| Technique | Requirement for High-Purity Oligonucleotides | Contribution of this compound |

|---|---|---|

| Electrophoretic Mobility Shift Assay (EMSA) | Ensures that observed band shifts are due to specific protein binding to the full-length probe. | Enables the synthesis of highly pure probes, leading to unambiguous interpretation of binding events. |

| DNase I Footprinting | Provides a homogenous substrate for enzymatic cleavage, resulting in a clear footprint of the protein binding site. | Facilitates the generation of pure probes for precise mapping of DNA-protein interaction sites. |

| Quantitative PCR (qPCR) for Gene Expression | Reduces non-specific amplification and primer-dimer formation for accurate mRNA quantification. | Allows for the production of high-quality primers that improve the reliability of gene expression data. |

| Chromatin Immunoprecipitation (ChIP) | High-purity primers are essential for the accurate quantification of immunoprecipitated DNA fragments in ChIP-qPCR. | Contributes to the reliability of ChIP experiments by enabling the synthesis of specific and efficient qPCR primers. |

Comparative Analysis of 5 O Fdmt N6 Benzoyl 2 Deoxyadenosine Cep with Alternative Deoxyadenosine Phosphoramidite Building Blocks

Comparative Efficacy of N6-Protecting Groups for Adenine (B156593)

The exocyclic amine (N6) of adenine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The choice of protecting group is a balance between stability throughout the synthesis cycles and the ease of removal during the final deprotection step. The most common protecting groups for deoxyadenosine (B7792050) are acyl groups, such as benzoyl and isobutyryl. thermofisher.com

The stability of N6-acyl protecting groups varies significantly under the basic conditions used for final oligonucleotide cleavage and deprotection. The benzoyl (Bz) group, an aromatic acyl protectant, is widely used. It is reliably cleaved by concentrated ammonium (B1175870) hydroxide (B78521), the most traditional deprotection reagent. atdbio.comglenresearch.com However, its removal can be the rate-limiting step compared to other groups. For instance, when using ultra-mild deprotection strategies, alternative groups are necessary.

The isobutyryl (iBu) group on guanine (B1146940) is known to be much more resistant to hydrolysis with ammonium hydroxide than the benzoyl groups on adenine and cytosine. atdbio.com This highlights the differential lability among acyl protectors. While direct kinetic data comparing benzoyl and isobutyryl on adenine is limited, the use of different protecting groups allows for varied deprotection schemes. For example, the UltraFAST deprotection system, which uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA), requires acetyl-protected dC to avoid base modification, a side reaction that can occur with benzoyl-dC under these conditions. glenresearch.com

The following table summarizes the time required for complete deprotection of various N6-adenine protecting groups under different basic conditions, illustrating the relative lability of the benzoyl group compared to formamidine (B1211174) alternatives.

| Protecting Group on dA | 30% Ammonium Hydroxide at 65°C | Ammonium Hydroxide/ 40% Methylamine (AMA) at 65°C |

|---|---|---|

| Benzoyl | <2 hours | <10 minutes |

| dibutylformamidine | 2 hours | 20 minutes |

| diethylformamidine | 2 hours | 20 minutes |

| dimethylacetamidine | 4 hours | 80 minutes |

Data sourced from Glen Research. glenresearch.com

A critical side reaction in oligonucleotide synthesis is depurination—the acid-catalyzed cleavage of the β-N-glycosidic bond, which releases the purine (B94841) base (adenine or guanine). oup.comphenomenex.com This occurs primarily during the repetitive detritylation step, where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-DMT group. umich.edu

The nature of the N6-protecting group significantly influences the rate of depurination. Acyl groups like benzoyl are electron-withdrawing, which destabilizes the glycosidic bond and makes the nucleoside more susceptible to acid-catalyzed hydrolysis. phenomenex.com In contrast, electron-donating groups like formamidines stabilize the bond and offer greater resistance to depurination. glenresearch.com

Kinetic studies have quantified the rate of depurination for N6-benzoyl deoxyadenosine (dABz) under various acidic conditions. The use of stronger acids or higher concentrations accelerates depurination. oup.com For example, 3% TCA leads to approximately four-fold faster depurination of dABz compared to 3% DCA. oup.com In a "torture test" synthesis involving extended detritylation steps (15 minutes vs. the standard ~2 minutes) to simulate the synthesis of a very long oligonucleotide, the dA monomer protected with a benzoyl group showed substantial degradation and cleavage of the final product. glenresearch.com In contrast, monomers protected with depurination-resistant formamidine groups yielded a high-quality, full-length product under the same harsh conditions. glenresearch.com

| Deblock Reagent | Depurination Half-Time (t1/2) for N6-benzoyl-dA |

|---|---|

| 3% DCA in Methylene Chloride | 1.3 hours |

| 15% DCA in Methylene Chloride | ~0.43 hours (3-fold faster) |

| 3% TCA in Methylene Chloride | ~0.33 hours (4-fold faster) |

Data derived from Efcavitch, J.W., and Heiner, C. (1997). oup.com

Distinctions in 5'-Hydroxyl Protecting Group Chemistry: FDMT vs. DMT

The 5'-hydroxyl is the site of chain extension in 3' to 5' oligonucleotide synthesis and must be protected to prevent undesired polymerization. atdbio.comsigmaaldrich.com The 4,4'-dimethoxytrityl (DMT) group is the industry standard, prized for its stability during coupling and its facile, quantitative removal under mild acidic conditions. atdbio.com The 5'-O-Fdmt group in the title compound is a fluorous-tagged version of DMT, which introduces distinct properties, primarily related to purification.

The concept of orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct conditions without affecting one another. bham.ac.uknih.gov This allows for selective manipulation of different parts of a molecule.

The FDMT (fluorous dimethoxytrityl) group is structurally similar to the DMT group, with the key difference being the attachment of a perfluoroalkyl "ponytail". glenresearch.com Both groups are cleaved under acidic conditions (e.g., 80% acetic acid or 3% TCA) to generate a stable carbocation, which produces a characteristic orange color that can be monitored to assess reaction efficiency. atdbio.comacs.org

Kinetic studies comparing the cleavage of FDMT and DMT show that the FDMT group is removed slightly more slowly. In 80% acetic acid-acetonitrile, the apparent pseudo-first-order rate constants for detritylation were found to be 4.7 × 10-4 s-1 for an FDMT-protected nucleoside and 5.9 × 10-4 s-1 for the corresponding DMT-protected nucleoside. acs.org This slightly increased stability of the FDMT group can be advantageous, as premature detritylation during purification can be a problem with the standard DMT group. acs.org

While FDMT and DMT are not truly orthogonal in terms of their cleavage chemistry (as both are acid-labile), the FDMT group enables an orthogonal purification strategy. The fluorous tag does not interfere with standard phosphoramidite (B1245037) synthesis chemistry but imparts a unique separation handle based on fluorous affinity, which is entirely distinct from the hydrophobicity-based separation used for DMT-tagged oligonucleotides. glenresearch.com

The FDMT group enables a powerful alternative: fluorous affinity purification. acs.orgnih.gov Highly fluorinated compounds are both hydrophobic and lipophobic, preferring to interact strongly and selectively with other fluorinated materials. glenresearch.com By synthesizing an oligonucleotide with a 5'-FDMT tag, the full-length product can be selectively captured on a solid-phase extraction column containing a fluorinated adsorbent (e.g., a Fluoro-Pak™ column). glenresearch.combiosearchtech.com

This method offers several key advantages, enhancing both purification efficiency and scalability:

High Selectivity and Recovery: The fluorous-fluorous interaction is very strong, allowing for efficient capture of the FDMT-tagged oligonucleotide while failure sequences are washed away. This results in high selectivity and recoveries, typically between 70-100%. acs.orgnih.gov

Suitability for Long Oligonucleotides: Unlike DMT-on RP, the strength of the fluorous affinity interaction is independent of oligonucleotide length. This makes it an excellent method for purifying long oligonucleotides (e.g., 50-100 mers or longer) with nearly quantitative recovery. glenresearch.comacs.org

Simplified Workflow: The purification can be performed in one pass, and since the fluorinated adsorbent is pH-stable, it is not necessary to evaporate the ammonia (B1221849) from the deprotection solution before loading the sample onto the column. glenresearch.comacs.org After capture and washing, the purified oligonucleotide is released by on-column detritylation with acid. biosearchtech.com

These features make fluorous affinity purification a highly scalable and efficient method for producing high-purity oligonucleotides, especially for demanding applications requiring long sequences.

Performance Metrics in Automated Oligonucleotide Synthesis

The performance of a phosphoramidite building block in automated synthesis is measured by its solubility, stability, and coupling efficiency. Phosphoramidites bearing the FDMT group are reported to be entirely soluble in acetonitrile, the standard coupling solvent, and to couple normally under standard synthesis conditions. glenresearch.combiosearchtech.com This indicates that the fluorous tag does not negatively interfere with the critical coupling step of the synthesis cycle.

While the FDMT group itself performs well, the N6-benzoyl group on the adenine base can have a modest impact on performance. Bulky protecting groups on the nucleobases can introduce steric hindrance that may slightly reduce coupling efficiency compared to smaller protecting groups. This can sometimes be mitigated by extending the coupling times during the synthesis cycle. For example, coupling yields for standard thymidine (B127349) phosphoramidites can exceed 99%, while yields for N6-benzoyl-dA derivatives may be slightly lower under identical conditions.

Coupling Efficiencies and Purity Profiles

The efficiency of the coupling step in phosphoramidite chemistry is paramount, as even minor inefficiencies are compounded with each cycle, drastically reducing the yield of the full-length oligonucleotide. glenresearch.com Both Fdmt-dA(Bz)-CEP and the conventional DMT-dA(Bz)-CEP are designed for high-efficiency coupling, a prerequisite for the synthesis of long oligonucleotides.

Coupling Efficiencies: Standard DMT phosphoramidites are known to achieve coupling efficiencies of over 99%. twistbioscience.comeurofinsgenomics.com While specific comparative studies quantifying the coupling efficiency of Fdmt-dA(Bz)-CEP are not extensively detailed in publicly available literature, its successful application in the synthesis of long oligonucleotides (e.g., 50-100 mers) inherently demonstrates that it maintains a comparably high, near-quantitative coupling efficiency. glenresearch.comnih.gov The core reactive part of the molecule, the 3'-cyanoethyl phosphoramidite (CEP) group, remains the same, meaning the fundamental coupling chemistry is unchanged. The primary structural difference lies in the 5'-protecting group, which is distant from the site of reaction and does not sterically hinder the coupling process.

Purity Profiles: The most significant distinction between Fdmt- and DMT-protected phosphoramidites lies in the method of purification and the resulting purity of the final oligonucleotide product. The Fdmt group is a "fluorous tag" that facilitates a highly selective purification technique known as fluorous solid-phase extraction (F-SPE). nih.govlookchem.comchemicalbook.com

Following synthesis, the crude product mixture contains the desired full-length oligonucleotide (which retains the 5'-Fdmt group), as well as failure sequences (n-1, n-2, etc.) that are capped and lack the Fdmt group. In the F-SPE process, this mixture is passed through a fluorinated adsorbent. The high affinity of the fluorous ponytailed Fdmt group causes the selective retention of the full-length oligonucleotide on the column. nih.gov Capped failure sequences and other non-fluorous impurities are not retained and are washed away. The purified, full-length product is then released by cleaving the Fdmt group (detritylation) on-column. nih.gov This method is reported to provide high recoveries, typically between 70-100%, and is particularly effective for purifying long oligonucleotides. nih.gov

In contrast, the traditional DMT-on purification method relies on the hydrophobicity of the DMT group for retention on a reverse-phase cartridge. While effective, the selectivity can be lower, especially for longer oligonucleotides where the charge of the phosphate (B84403) backbone can diminish the relative hydrophobicity contributed by the DMT group. glenresearch.com The F-SPE method, based on the strong and highly specific fluorous interaction, offers a more robust separation, leading to exceptionally high purity profiles for the final product.

Table 1: Comparison of Coupling Efficiency and Purity Profile

| Feature | 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine cep (Standard) |

|---|---|---|

| Coupling Efficiency | Implied to be >99%, comparable to standard amidites, enabling synthesis of long oligonucleotides. glenresearch.comnih.gov | Typically >99% under optimized conditions. eurofinsgenomics.com |

| Purification Method | Fluorous Solid-Phase Extraction (F-SPE). nih.gov | DMT-on Reverse-Phase (RP) Cartridge Purification or HPLC. glenresearch.com |

| Basis of Separation | High-affinity fluorous-fluorous interaction. nih.gov | Hydrophobicity of the DMT group. glenresearch.com |

| Purity Profile | High purity due to the high selectivity of F-SPE for removing failure sequences. nih.gov | Good purity, but can be less effective for very long oligonucleotides where selectivity may decrease. glenresearch.com |

| Reported Recovery | 70-100%. nih.gov | Variable, depends on sequence length and purification conditions. |

Compatibility with Diverse Synthesis Chemistries

The compatibility of a phosphoramidite with various synthesis and deprotection chemistries is crucial for its utility in producing modified or sensitive oligonucleotides. The compatibility of this compound is largely comparable to its DMT counterpart, as the fundamental protecting groups for the base and phosphate backbone are identical.

Synthesis Cycle Compatibility: The Fdmt-dA(Bz)-CEP building block is fully compatible with the standard four-step phosphoramidite synthesis cycle:

Detritylation: The Fdmt group is cleaved under acidic conditions, similar to the DMT group, to expose the 5'-hydroxyl for the next coupling step. nih.govsigmaaldrich.com

Coupling: The phosphoramidite is activated (e.g., with tetrazole or a derivative) and couples to the free 5'-hydroxyl group. sigmaaldrich.com

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. sigmaaldrich.com

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester. sigmaaldrich.com

The key difference is that the final detritylation step is integrated into the fluorous purification protocol, where the Fdmt group is removed after the failure sequences have been washed away. nih.gov

Deprotection Compatibility: The deprotection of the completed oligonucleotide involves removing protecting groups from the exocyclic amines of the nucleobases and from the phosphate backbone. This compound utilizes the standard N6-benzoyl (Bz) group to protect the adenine base. This group, along with the cyanoethyl groups on the phosphates, is typically removed by treatment with concentrated aqueous ammonia. sigmaaldrich.comglenresearch.com The use of the standard benzoyl group ensures that the Fdmt amidite is compatible with common deprotection strategies.

For oligonucleotides containing sensitive modifications that cannot withstand standard ammonia deprotection, milder conditions are often employed, such as using AMA (a mixture of aqueous ammonia and methylamine) or other gas-phase or ammonia-free reagents. nih.gov Since the benzoyl group on the Fdmt phosphoramidite is the same as in the standard DMT version, its compatibility with these alternative deprotection schemes is identical. The Fdmt group itself is removed prior to base deprotection and therefore does not interfere with this step.

Table 2: Compatibility with Synthesis Chemistries

| Synthesis Aspect | This compound | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine cep (Standard) |

|---|---|---|

| 5'-Protecting Group | Fluorous Dimethoxytrityl (Fdmt) | Dimethoxytrityl (DMT) |

| Base Protecting Group | Benzoyl (Bz) chemicalbook.com | Benzoyl (Bz) sigmaaldrich.com |

| Phosphate Protecting Group | β-Cyanoethyl chemicalbook.com | β-Cyanoethyl sigmaaldrich.com |

| 5'-Deprotection (Detritylation) | Acid-labile; compatible with standard detritylation reagents (e.g., TCA, DCA). nih.govsigmaaldrich.com | Acid-labile; compatible with standard detritylation reagents. sigmaaldrich.com |

| Base/Phosphate Deprotection | Compatible with standard (aqueous ammonia) and mild/ultramild deprotection strategies. sigmaaldrich.comnih.gov | Compatible with standard and mild/ultramild deprotection strategies. |

| Overall Compatibility | Fully compatible with standard phosphoramidite chemistry; offers an alternative purification strategy. | The established standard for phosphoramidite chemistry. |

Future Directions and Emerging Research Avenues for Deoxyadenosine Phosphoramidite Chemistry

Innovations in Protecting Group Design and Cleavage Strategies

The design and strategic use of protecting groups are fundamental to the success of oligonucleotide synthesis. While the benzoyl group, as seen in 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep, has been a workhorse for protecting the N6 position of deoxyadenosine (B7792050), ongoing research seeks to develop protecting groups with improved properties and more sophisticated cleavage strategies. journalirjpac.com

Depurination-Resistant Protecting Groups: A significant challenge in oligonucleotide synthesis is depurination, the acid-catalyzed cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar. glenresearch.com Electron-withdrawing acyl protecting groups like benzoyl can destabilize this bond. glenresearch.com To mitigate this, researchers have developed electron-donating formamidine-based protecting groups, such as dimethylformamidine (dmf) and dimethylacetamidine (dma), which stabilize the glycosidic bond and are resistant to depurination, a particularly important feature during the synthesis of long oligonucleotides. glenresearch.comnih.gov

Photolabile Protecting Groups: An exciting area of innovation is the development of photolabile protecting groups (PPGs), which can be removed by light at specific wavelengths. tandfonline.comtandfonline.comuni-konstanz.de This strategy offers orthogonal deprotection, allowing for the selective unmasking of specific nucleobases within a sequence without the need for chemical reagents. biosyn.com Groups like the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group have shown promise for the 5'-hydroxyl protection of nucleosides and are particularly useful in the light-directed, spatially addressed synthesis of high-density DNA microarrays. tandfonline.combiosyn.com

Novel Deprotection Strategies: Beyond the design of new protecting groups, innovation is also occurring in the methods used for their removal. Traditional deprotection often involves harsh basic conditions, which can be detrimental to sensitive or modified oligonucleotides. nih.gov Novel one-pot deprotection procedures that are ammonia-free and utilize reagents like a mixture of triethylamine (B128534) and lithium hydroxide (B78521) in methanol (B129727) have been developed for rapid and clean deprotection. oup.com These milder methods are crucial for the synthesis of oligonucleotides containing base-labile modifications. nih.gov Additionally, enzymatic cleavage strategies are being explored as a highly specific and gentle method for deprotection, although this approach is still in its early stages.

| Protecting Group Type | Example(s) | Key Advantage(s) |

| Standard Acyl | Benzoyl (Bz) | Well-established, cost-effective |

| Depurination-Resistant | Dimethylformamidine (dmf), Dimethylacetamidine (dma) | Stabilizes glycosidic bond, reduces depurination |

| Photolabile | 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | Orthogonal deprotection with light, spatial control |

Integration of Advanced Deoxyadenosine Building Blocks in Synthetic Biology

Synthetic biology, which aims to design and construct new biological parts, devices, and systems, heavily relies on the ability to synthesize custom DNA sequences. Advanced deoxyadenosine building blocks, including those with modified bases, are instrumental in pushing the boundaries of this field. wikipedia.orgpolarisoligos.com

Expanding the Genetic Alphabet: The natural genetic alphabet consists of four letters (A, T, C, and G). Synthetic biologists are creating artificial genetic systems with an expanded alphabet by designing and synthesizing nucleobases that can pair with each other but not with the natural bases. nih.govyoutube.com This requires the chemical synthesis of the corresponding modified deoxyadenosine phosphoramidites to incorporate these unnatural bases into DNA strands. nih.gov These expanded genetic systems have the potential to encode for novel proteins with unnatural amino acids, opening up new avenues for protein engineering and biocatalysis. nih.govfrontiersin.org

Building Artificial Genetic Systems: Beyond simply adding new letters, researchers are creating entirely synthetic genetic systems, or Xeno Nucleic Acids (XNAs), where the sugar or phosphate (B84403) backbone is altered. nih.gov The synthesis of these XNAs requires the development of phosphoramidites of these modified nucleosides, including deoxyadenosine analogs. nih.gov These artificial genetic systems can exhibit properties not found in nature, such as enhanced stability against nuclease degradation, making them valuable for therapeutic and diagnostic applications. nih.gov

Probing Biological Processes: Deoxyadenosine analogs with specific modifications are synthesized and incorporated into oligonucleotides to serve as probes for studying DNA-protein interactions, DNA repair mechanisms, and other fundamental biological processes. acs.org For example, nucleobase-modified nucleotides that lack hydrogen-bonding capabilities have been used to challenge and refine our understanding of the forces that govern DNA stability and replication fidelity. nih.govfrontiersin.org Furthermore, 8-modified-2'-deoxyadenosine analogues have been synthesized and shown to induce delayed polymerization arrest during HIV-1 reverse transcription, providing insights for the development of novel antiviral therapies. nih.gov

Expanding the Utility of Fluorous Protecting Groups in Biomolecular Synthesis

The fluorous dimethoxytrityl (Fdmt) group on this compound exemplifies a powerful strategy for the purification of synthetic oligonucleotides. chemicalbook.com Fluorous chemistry, which leverages the unique properties of highly fluorinated compounds, is finding increasingly broad applications in biomolecular synthesis. nih.gov

High-Efficiency Purification of Long Oligonucleotides: Fluorous affinity purification is a simple and highly effective method that relies on the strong interaction between a fluorous-tagged molecule and a fluorinated adsorbent. glenresearch.combiosearchtech.com This technique is particularly advantageous for the purification of long oligonucleotides (50-100+ mers), where traditional methods like reverse-phase HPLC often suffer from poor resolution and recovery. biosearchtech.com The Fdmt group allows for the selective retention of the full-length product on a fluorous solid-phase extraction (F-SPE) cartridge, while truncated failure sequences are washed away. glenresearch.combiosearchtech.com

Applications Beyond Oligonucleotides: The utility of fluorous tags is not limited to oligonucleotide synthesis. Fluorous chemistry has been successfully applied to the synthesis of peptides and carbohydrates. rsc.orgnih.govresearchgate.net In these contexts, fluorous tags facilitate the purification of complex biomolecules, often in a solution-phase synthesis that is more amenable to scale-up than traditional solid-phase methods. nih.govnih.gov This demonstrates the broad potential of fluorous chemistry as a versatile platform for biomolecular synthesis and purification.

Fluorous Tags as Soluble Supports: In addition to their role in purification, fluorous tags can also function as soluble supports in solution-phase synthesis. nih.gov This approach combines the advantages of homogeneous reaction kinetics with the ease of separation characteristic of solid-phase synthesis, offering a powerful strategy for the efficient construction of complex biomolecules.

| Biomolecule | Application of Fluorous Chemistry | Key Benefit(s) |

| Oligonucleotides | Fluorous affinity purification | High recovery of long oligonucleotides, simple workflow |

| Peptides | Solution-phase synthesis and purification | Facilitates purification of complex peptides |

| Carbohydrates | Solution-phase synthesis and purification | Enables synthesis of complex oligosaccharides |

Contribution to the Synthesis of Chemically Modified Oligonucleotide Therapeutics

The development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represents a major advancement in modern medicine. axispharm.com The chemical synthesis of these therapeutic molecules often requires the incorporation of modified nucleotides to enhance their stability, bioavailability, and efficacy. Advanced phosphoramidite (B1245037) chemistry, including the use of specialized building blocks, is central to this endeavor. axispharm.comthermofisher.com

Enhancing Nuclease Resistance: A major hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases in the body. To overcome this, chemical modifications are introduced into the oligonucleotide backbone. Phosphorothioate (B77711) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a common modification that confers nuclease resistance. axispharm.com The synthesis of phosphorothioate oligonucleotides is readily achieved using phosphoramidite chemistry.

Improving Binding Affinity and Specificity: Modifications to the sugar moiety, such as 2'-O-methoxyethyl (2'-MOE) and 2'-fluoro modifications, can increase the binding affinity of an oligonucleotide to its target RNA sequence. thermofisher.comthermofisher.com The synthesis of oligonucleotides containing these modified nucleosides requires the corresponding specialized phosphoramidites.

Facilitating Targeted Delivery: The conjugation of oligonucleotides to specific ligands can facilitate their delivery to target tissues and cells. Phosphoramidites containing linkers and spacers are used to introduce reactive handles at specific positions within the oligonucleotide, allowing for the subsequent attachment of targeting moieties. thermofisher.com

The synthesis of these complex, chemically modified therapeutic oligonucleotides relies on a robust and efficient chemical synthesis platform. The principles embodied by this compound, namely the use of specialized protecting groups for efficient synthesis and purification, are critical for the production of high-quality oligonucleotide drugs. As the field of oligonucleotide therapeutics continues to expand, the demand for novel and sophisticated phosphoramidite building blocks will undoubtedly grow, driving further innovation in this vital area of chemistry.

Q & A

Basic Research Questions

Q. What is the role of 5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep in oligonucleotide synthesis, and how does its chemical structure influence this function?

- Answer: This compound is a phosphoramidite building block used in solid-phase oligonucleotide synthesis. The 5'-O-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during chain elongation, while the N6-benzoyl group stabilizes the adenine base against side reactions. The 2'-deoxy configuration ensures compatibility with DNA synthesis protocols. Critical steps include detritylation (acidic cleavage of DMT) and coupling efficiency optimization, which depend on anhydrous conditions and activator agents like tetrazole .

Q. What are the standard protocols for synthesizing and purifying this compound?

- Answer: Synthesis typically involves sequential protection of the nucleoside: (1) benzoylation of the exocyclic amine on adenine, (2) DMT protection of the 5'-OH group, and (3) phosphitylation of the 3'-OH to form the phosphoramidite. Purification uses column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or HPLC with C18 columns. Purity is validated via <sup>31</sup>P NMR (for phosphoramidite integrity) and LC-MS (for molecular weight confirmation) .

Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?

- Answer: Stability studies involve:

- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Sensitivity: Monitoring degradation in humid environments using <sup>1</sup>H NMR or LC-MS.

- Oxidative Resistance: Testing under oxidizing agents (e.g., iodine/water) to simulate synthesis conditions.

Storage recommendations include anhydrous, inert atmospheres (argon) at -20°C, as moisture and light accelerate degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this phosphoramidite in automated DNA synthesis, particularly for long oligonucleotides?

- Answer: Coupling efficiency (>99%) is critical for long sequences. Strategies include:

- Activator Selection: Substituting tetrazole with more reactive agents (e.g., 5-ethylthio-1H-tetrazole) to accelerate phosphoramidite activation.

- Solvent Optimization: Using acetonitrile with low water content (<10 ppm) to prevent hydrolysis.

- Coupling Time Adjustment: Extending reaction time to 60 seconds for sterically hindered sequences.

Post-synthesis, trityl monitoring (UV detection of DMT cleavage) quantifies stepwise yield .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization of synthetic batches?

- Answer: Discrepancies may arise from residual solvents, diastereomers, or degradation products. Approaches include:

- Multi-dimensional NMR: <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC to assign ambiguous peaks and confirm regiochemistry.

- High-Resolution MS/MS: Fragment ion analysis to distinguish isobaric impurities.

- Parallel Synthesis Controls: Comparing with reference batches synthesized under identical conditions.

Contradictions often stem from incomplete protection/deprotection; repeating synthesis with rigorous drying steps (e.g., molecular sieves) may resolve issues .

Q. What strategies mitigate depurination side reactions during solid-phase synthesis when using N6-benzoyl-protected deoxyadenosine derivatives?

- Answer: Depurination (acid-induced cleavage of the glycosidic bond) is minimized by:

- Reducing Acid Exposure: Using milder detritylation agents (e.g., dichloroacetic acid instead of trichloroacetic acid).

- Temperature Control: Maintaining coupling/detritylation steps at 25°C instead of elevated temperatures.

- Base Stabilization: Incorporating additives like 2,6-lutidine to scavenge protons.

Post-synthesis, capillary electrophoresis or ion-pair HPLC identifies depurination hotspots in the oligonucleotide .

Methodological Frameworks

Q. How can researchers integrate this compound into a theoretical framework for studying nucleic acid-protein interactions?

- Answer: The phosphoramidite can be used to synthesize site-specifically modified DNA probes (e.g., fluorescent labels or crosslinkers at defined positions). Experimental design should:

- Align with Binding Models: Use Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify interaction kinetics.

- Incorporate Controls: Unmodified oligonucleotides and mismatch sequences to validate specificity.

Theoretical grounding in thermodynamics (e.g., ΔG calculations) and molecular dynamics simulations enhances data interpretation .

Q. What analytical techniques are critical for benchmarking the quality of this compound in oligonucleotide therapeutics development?